
1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2S and its molecular weight is 303.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C14H15N5O2S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis, with compounds showing strong inhibition in both active and dormant states. The mechanism involves the disruption of fatty acid biosynthesis by inhibiting the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis .
Compound | Activity | Target Organism | Reference |
---|---|---|---|
8a | Strong Inhibition | Mycobacterium bovis | Dhumal et al., 2016 |
8b | Moderate Inhibition | Mycobacterium bovis | Dhumal et al., 2016 |
Anticancer Activity
The compound's anticancer potential has also been explored extensively. Various studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Cytotoxicity Studies : A study evaluated several oxadiazole derivatives against various cancer cell lines, revealing IC50 values indicating significant cytotoxic effects. For instance:
- Mechanistic Insights : The compound has shown to inhibit EGFR and Src kinases, which are critical in cancer progression. One derivative demonstrated an IC50 of 0.24 µM against EGFR .
Cell Line | IC50 (µM) | Reference |
---|---|---|
PC-3 | 0.67 | Arafa et al., 2023 |
HCT-116 | 0.80 | Arafa et al., 2023 |
ACHN | 0.87 | Arafa et al., 2023 |
Case Study 1: Antitubercular Activity
A notable case study explored the antitubercular properties of related oxadiazole compounds, where molecular docking studies confirmed high binding affinities to InhA, suggesting a promising avenue for tuberculosis treatment .
Case Study 2: Anticancer Efficacy
Another significant investigation focused on the anticancer efficacy of a series of oxadiazole derivatives against multiple cancer types including breast and colorectal cancers. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cell proliferation in breast cancer (MCF7) and prostate cancer (PC-3) models. In one study, specific derivatives demonstrated IC50 values as low as 0.275 µM, indicating potent cytotoxic activity compared to standard chemotherapeutic agents like erlotinib .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 0.275 | |
Compound B | PC-3 | 0.417 | |
Compound C | SF-295 | 0.24 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has shown that derivatives of thiophene and oxadiazole can effectively inhibit key inflammatory pathways such as NF-kB and AP-1 mediated transcriptional activation. These pathways are crucial in the pathogenesis of various inflammatory diseases. Inhibition of these pathways could lead to the development of new anti-inflammatory drugs .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial potential. Studies have reported that certain pyrazole derivatives exhibit substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound Name | Target Bacteria | Activity Type | Reference |
---|---|---|---|
Compound D | E. coli | Bacteriostatic | |
Compound E | S. aureus | Bactericidal |
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Case Study on Anticancer Activity : A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the thiophene ring significantly enhanced cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that certain structural modifications led to improved potency .
- Case Study on Anti-inflammatory Effects : Research involving animal models of inflammation showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders .
特性
IUPAC Name |
2,5-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-6-10(18(2)17-8)12(19)14-13-16-15-11(20-13)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYWSJHMFYOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。